(3-Amino-5-bromo-phenyl)-azetidin-1-yl-methanone
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Overview
Description
(3-Amino-5-bromo-phenyl)-azetidin-1-yl-methanone is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-bromo-phenyl)-azetidin-1-yl-methanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-5-bromo-benzaldehyde and azetidin-1-yl-methanone.
Condensation Reaction: The 3-amino-5-bromo-benzaldehyde undergoes a condensation reaction with azetidin-1-yl-methanone in the presence of a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-bromo-phenyl)-azetidin-1-yl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3-Amino-5-bromo-phenyl)-azetidin-1-yl-methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Amino-5-bromo-phenyl)-azetidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-5-chloro-phenyl)-azetidin-1-yl-methanone
- (3-Amino-5-fluoro-phenyl)-azetidin-1-yl-methanone
- (3-Amino-5-iodo-phenyl)-azetidin-1-yl-methanone
Uniqueness
(3-Amino-5-bromo-phenyl)-azetidin-1-yl-methanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
(3-amino-5-bromophenyl)-(azetidin-1-yl)methanone |
InChI |
InChI=1S/C10H11BrN2O/c11-8-4-7(5-9(12)6-8)10(14)13-2-1-3-13/h4-6H,1-3,12H2 |
InChI Key |
WPSXJXZQEGFWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=CC(=C2)Br)N |
Origin of Product |
United States |
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